4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a bromine atom, a thiophene ring, a carboxamide group, a triazolo ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxadiazole ring could be synthesized using a reaction involving a carboxylic acid and a hydrazide . The bromine atom could be introduced using a brominating reagent . The exact synthesis would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including the thiophene, triazolo, and oxadiazole rings . These rings would likely contribute to the compound’s chemical properties and reactivity . The presence of the bromine atom would also be significant, as halogens are often involved in reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings. For example, the bromine atom could potentially be replaced in a substitution reaction . The oxadiazole ring could also be involved in reactions, particularly if it is part of a pharmacophore .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight . The heterocyclic rings could also influence its solubility and stability .Scientific Research Applications
Antimicrobial and Antitumor Agents
Compounds with structures incorporating elements like 1,2,4-triazoles, oxadiazoles, and thiophene have been explored for their antimicrobial and antitumor properties. For example, derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide have shown good to moderate antimicrobial activity against various pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009). Similarly, nitrogen heterocycles bearing carboxamide moiety, including oxadiazole and triazole compounds, have been synthesized and evaluated for their anticancer activity, demonstrating the potential of these structural motifs in antitumor applications (Bakare, 2021).
Antileishmanial Activity
Moreover, 4-amino-1,2,4-triazole derivatives have been theoretically studied and experimentally tested for their antileishmanial activity, providing a basis for the development of new treatments against leishmaniasis. The combination of theoretical calculations and biological assays highlights the interdisciplinary approach in evaluating the bioactivity of such compounds (Süleymanoğlu et al., 2017).
Heterocyclic Synthesis
The synthesis and characterization of heterocyclic compounds, including those incorporating thiophene, oxadiazole, and triazole rings, are of significant interest in medicinal chemistry. These compounds often serve as key intermediates or end-products with various biological activities. For instance, novel thiazolo[5,4-d]pyrimidines have been synthesized, showcasing the versatility of such structures in generating biologically active molecules (Chattopadhyay et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, if it is used as a drug, it would need to be tested for toxicity and side effects . The presence of the bromine atom could also potentially pose hazards, as bromine compounds can be harmful if ingested or inhaled .
Future Directions
The future directions for research on this compound could include further studies on its synthesis and properties, as well as investigations into its potential uses. For example, if it shows promise as a drug, it could be tested in preclinical and clinical trials . Additionally, modifications could be made to its structure in order to optimize its properties .
properties
IUPAC Name |
4-bromo-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6O2S/c1-8-18-15(24-21-8)10-3-2-4-22-12(19-20-13(10)22)6-17-14(23)11-5-9(16)7-25-11/h2-5,7H,6H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDQKTHBZFGLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide |
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